

Benchmarking MAX-40279 Hemiadipate: A Comparative Guide for Researchers

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Compound of Interest					
Compound Name:	MAX-40279 hemiadipate				
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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MAX-40279 hemiadipate against the current standard of care for FMS-like tyrosine kinase 3 (FLT3)-mutated Acute Myeloid Leukemia (AML). This document synthesizes available preclinical data, outlines relevant signaling pathways and experimental methodologies, and offers a balanced perspective on the potential positioning of this novel dual FLT3/FGFR inhibitor.

Executive Summary

MAX-40279 is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, it has received Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment of AML.[1] Preclinical studies suggest that MAX-40279 holds promise in overcoming resistance mechanisms that limit the efficacy of current FLT3 inhibitors. While clinical data remains limited, this guide provides a framework for understanding its potential advantages and areas for further investigation.

Mechanism of Action: A Dual-Targeting Approach

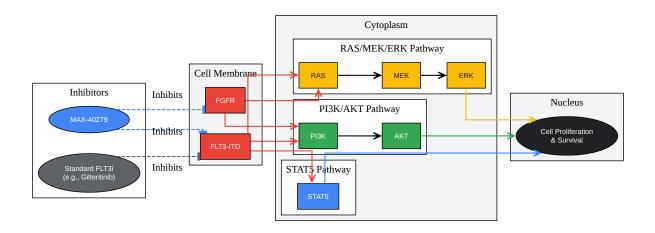
MAX-40279 distinguishes itself from several established FLT3 inhibitors by its dual-targeting mechanism. It not only inhibits the primary driver of proliferation in a significant subset of AML, the FLT3 kinase, but also targets the FGFR pathway.[1][2] The activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment has been identified as a key mechanism of resistance to FLT3 inhibitor therapy. By concurrently inhibiting both pathways,



MAX-40279 is designed to preemptively address this resistance, potentially leading to more durable responses.[1] Preclinical evidence suggests MAX-40279 is effective against FLT3 tyrosine kinase domain (TKD) mutations, such as D835Y, which confer resistance to type II FLT3 inhibitors like quizartinib and sorafenib.[2][3]

Signaling Pathway Overview

Mutated FLT3, particularly with internal tandem duplication (FLT3-ITD), leads to constitutive activation of the kinase, driving downstream signaling cascades that promote leukemic cell proliferation and survival. Key pathways activated include STAT5, RAS/MEK/ERK, and PI3K/AKT. The FGFR pathway, when activated by ligands such as FGF2 in the bone marrow, can also activate the RAS/MEK/ERK and PI3K/AKT pathways, providing a bypass signaling route in the presence of FLT3 inhibition.



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Fig. 1: Dual inhibition of FLT3 and FGFR pathways by MAX-40279.

Benchmarking Against Standard of Care



The standard of care for newly diagnosed, fit patients with FLT3-mutated AML typically involves intensive chemotherapy in combination with a FLT3 inhibitor, such as midostaurin or quizartinib. For relapsed or refractory (R/R) FLT3-mutated AML, gilteritinib is a standard therapeutic option.

Preclinical Efficacy

Direct head-to-head preclinical comparisons of MAX-40279 with all standard-of-care agents are not publicly available. However, existing data allows for an initial assessment.

Parameter	MAX-40279 hemiadipate	Standard of Care (Representative Agents)
Target(s)	FLT3, FGFR[1][2]	Gilteritinib: FLT3, AXLQuizartinib: FLT3Midostaurin: Multiple kinases including FLT3
Activity against FLT3-ITD	Potent inhibition[3]	Potent inhibition by all agents
Activity against FLT3-TKD (e.g., D835Y)	Active[2][3]	Gilteritinib: ActiveQuizartinib: InactiveMidostaurin: Limited activity
In Vivo Tumor Growth Inhibition (Xenograft Models)	58% to 106% in AML models[3]	Gilteritinib: Significant tumor regressionQuizartinib: Significant tumor regression
Bone Marrow Concentration	Higher than in plasma[3]	Variable, an important factor for efficacy

Note: The lack of publicly available IC50 values for MAX-40279 prevents a more direct quantitative comparison of potency.

Clinical Development

MAX-40279 has been evaluated in a Phase I dose-escalation study in patients with AML (NCT03412292).[1] As of late 2025, the results of this trial have not been publicly disclosed. Subsequently, MAX-40279 has advanced to Phase II clinical trials for solid tumors, including advanced colorectal cancer and gastric or gastroesophageal junction cancer.[4] This



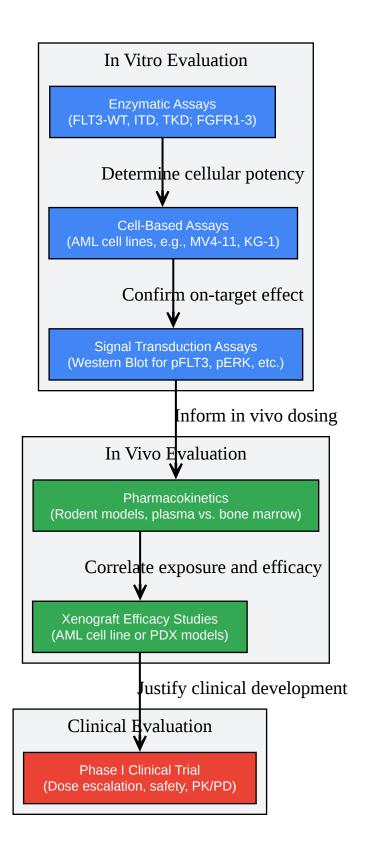
progression suggests that a maximum tolerated dose and a recommended Phase II dose have likely been established.

Trial Identifier	Phase	Status (as of late 2025)	Population	Primary Endpoints
MAX-40279				
NCT03412292	I	Active, not recruiting	AML[1]	MTD, Safety, Tolerability[1]
Standard of Care				
Gilteritinib (ADMIRAL)	III	Completed	R/R FLT3- mutated AML	Overall Survival
Quizartinib (QuANTUM- First)	III	Completed	Newly diagnosed FLT3-ITD AML	Overall Survival
Midostaurin (RATIFY)	III	Completed	Newly diagnosed FLT3-mutated AML	Overall Survival

Experimental Protocols

Detailed protocols for the preclinical evaluation of MAX-40279 have not been published. However, based on the assays mentioned in preclinical abstracts, the following represents a general workflow for the characterization of a novel FLT3 inhibitor.[3]





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Fig. 2: General experimental workflow for preclinical and early clinical development.



Enzymatic Assays

Biochemical assays are performed to determine the half-maximal inhibitory concentration (IC50) of the compound against purified wild-type and mutant FLT3 and FGFR kinases. These assays typically measure the inhibition of ATP-dependent phosphorylation of a substrate.

Cell-Based Assays

The anti-proliferative activity of the compound is evaluated in AML cell lines harboring FLT3 mutations (e.g., MV4-11 for FLT3-ITD) and in cell lines with FGFR dependency (e.g., KG-1). Cell viability is typically assessed using assays such as MTS or CellTiter-Glo after a defined incubation period with the inhibitor.

Signal Transduction Assays

To confirm on-target activity within the cell, Western blotting is used to measure the phosphorylation status of FLT3 and its key downstream effectors (e.g., STAT5, ERK, AKT) in AML cell lines following treatment with the inhibitor.

In Vivo Xenograft Models

Immunocompromised mice are subcutaneously or intravenously engrafted with human AML cell lines or patient-derived blasts. Once tumors are established or leukemia is systemic, mice are treated with the investigational agent or a vehicle control. Tumor volume and animal survival are monitored to assess efficacy.

Conclusion and Future Directions

MAX-40279 hemiadipate presents a promising preclinical profile as a dual FLT3/FGFR inhibitor for the treatment of FLT3-mutated AML. Its ability to target a key resistance pathway and its efficacy against known resistance-conferring mutations warrant further investigation. The key differentiating factor for MAX-40279 will be its clinical performance. The forthcoming results from its clinical trials will be critical in defining its role relative to the established standards of care. Researchers are encouraged to monitor for presentations and publications from MaxiNovel Pharmaceuticals for forthcoming data that will allow for a more definitive comparison.



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